molecular formula C21H31NO2 B3721871 2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3721871
M. Wt: 329.5 g/mol
InChI Key: GQNIBTSNLNPMEO-UHFFFAOYSA-N
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Description

2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound featuring an adamantyl group, which is known for its rigidity and bulkiness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The imine and hydroxy groups participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Pathways involved may include enzymatic reactions and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the additional functional groups present in the target compound.

    2-Adamantanone: Contains the adamantyl group and a ketone functional group.

    3-Hydroxyadamantane: Features the adamantyl group and a hydroxy group.

Uniqueness

2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[1-(1-adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-13(21-7-14-4-15(8-21)6-16(5-14)9-21)22-12-17-18(23)10-20(2,3)11-19(17)24/h12-16,23H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNIBTSNLNPMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N=CC4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 3
2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 4
2-[1-(1-Adamantyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

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